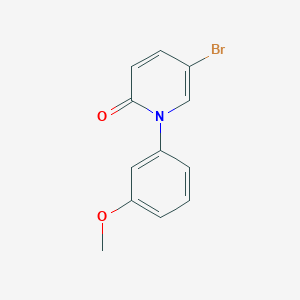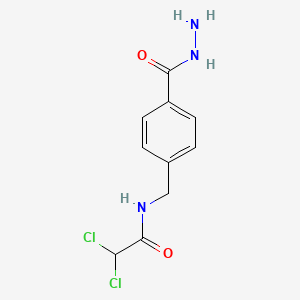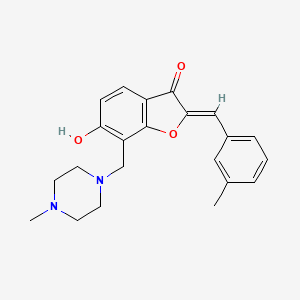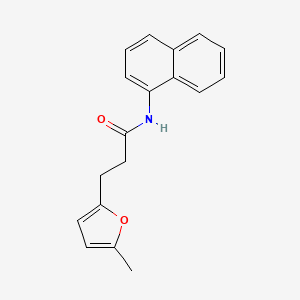
5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 3rd position of the phenyl ring, and a pyridinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one typically involves the bromination of 1-(3-methoxyphenyl)pyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridinone core can be reduced to form dihydropyridinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyridinones depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the methoxy group.
Reduction Reactions: Products include dihydropyridinone derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to active sites of enzymes or receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1-phenylpyridin-2(1H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(3-Methoxyphenyl)pyridin-2(1H)-one: Lacks the bromine atom, which may influence its chemical properties and applications.
5-Chloro-1-(3-methoxyphenyl)pyridin-2(1H)-one: Similar structure with chlorine instead of bromine, which may result in different reactivity and biological effects.
Uniqueness
5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one is unique due to the presence of both the bromine atom and methoxy group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
5-bromo-1-(3-methoxyphenyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-16-11-4-2-3-10(7-11)14-8-9(13)5-6-12(14)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZOPYWTUISGGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(C=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2979845.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2979846.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide](/img/structure/B2979847.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2979849.png)
![4-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2979851.png)
![5-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2979852.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(sec-butyl)oxalamide](/img/structure/B2979854.png)
![3-Chloro-2-[2-(methoxyamino)ethyl]-5-(trifluoromethyl)pyridine](/img/structure/B2979857.png)

![N-[Cyano(pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2979862.png)
![2,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B2979863.png)


